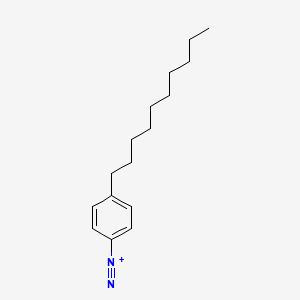

4-Decylbenzene-1-diazonium

Description

Significance of Aryl Diazonium Chemistry in Surface Science

Aryl diazonium salts are organic compounds that have become indispensable tools for surface modification. wikipedia.org Their significance lies in their ability to form strong, covalent bonds with a wide variety of substrates, including metals, semiconductors, and carbon-based materials. nih.govnih.govnumberanalytics.com This process, known as diazotization or diazonium grafting, involves the reduction of the diazonium salt to a highly reactive aryl radical, which then forms a robust bond with the surface. numberanalytics.com The resulting organic layers can fundamentally alter the surface properties of materials, imparting functionalities such as corrosion resistance, enhanced biocompatibility, and specific optical or electronic characteristics. numberanalytics.com The versatility and robustness of the aryl-surface bond make diazonium chemistry a powerful strategy in surface science. rsc.orgresearchgate.netfrontiersin.org

Evolution of Diazonium Salt Functionalization Strategies

The use of diazonium salts dates back to their discovery by Peter Griess in 1858. nih.gov Initially, their application was primarily in the synthesis of azo dyes. smolecule.com However, the 21st century has witnessed a resurgence in diazonium chemistry, particularly in the realm of materials science. smolecule.com Early functionalization methods often resulted in the formation of uncontrolled, thick polymer layers on surfaces. nih.gov Over time, significant efforts have been directed towards controlling the grafting process to achieve well-defined monolayers. frontiersin.orgspringerprofessional.de

Modern strategies to control the thickness and organization of the grafted layers include:

Steric Hindrance: Employing bulky substituents on the diazonium salt to physically prevent the formation of multilayers. nih.gov

Electrochemical Control: Precisely controlling the electrochemical potential and reaction time during grafting to limit the reaction to a monolayer. frontiersin.org

Use of Ionic Liquids: Performing the grafting reaction in ionic liquids has been shown to favor the formation of ultrathin layers. frontiersin.org

Spontaneous Grafting: Utilizing the inherent reactivity of some diazonium salts to spontaneously form layers on certain substrates without external stimuli. researchgate.net

These advanced strategies have enabled the creation of highly organized and functional surfaces for a range of applications.

Contextualization of 4-Decylbenzene-1-diazonium within the Class of Long-Chain Diazonium Salts

4-Decylbenzene-1-diazonium belongs to the family of long-chain aryl diazonium salts, which are characterized by the presence of a long alkyl chain attached to the aryl ring. This structural feature imparts unique properties that are highly advantageous for specific applications. The long decyl (C10) chain enhances the compound's solubility in organic solvents and provides a hydrophobic character. smolecule.com This is particularly useful for creating surfaces with controlled wettability or for promoting self-assembly at interfaces.

The electron-donating nature of the decyl group can also influence the stability and reactivity of the diazonium salt. smolecule.com Compared to their shorter-chain counterparts, long-chain diazonium salts like 4-Decylbenzene-1-diazonium are instrumental in forming well-ordered and densely packed monolayers on surfaces, a critical requirement for applications in electronics and sensing. smolecule.com

Research Scope and Objectives Pertaining to 4-Decylbenzene-1-diazonium

Research on 4-Decylbenzene-1-diazonium is primarily focused on leveraging its unique properties for the development of advanced materials and devices. Key research objectives include:

Surface Functionalization: Investigating the grafting of 4-Decylbenzene-1-diazonium onto various substrates, such as gold and carbon nanotubes, to create tailored surfaces. acs.orgifremer.fr

Monolayer Formation: Developing and optimizing methods to form well-defined and stable monolayers of 4-Decylbenzene-1-diazonium for applications requiring precise molecular organization. smolecule.com

Sensor Development: Utilizing surfaces modified with 4-Decylbenzene-1-diazonium for the development of sensitive and selective chemical and biological sensors. ifremer.fr

Nanomaterial Integration: Exploring the use of 4-Decylbenzene-1-diazonium to functionalize nanoparticles, thereby enhancing their stability and enabling their integration into composite materials. acs.orgifremer.fr

The overarching goal is to harness the specific chemical and physical attributes of the decyl chain to create materials with superior performance and novel functionalities.

Detailed Research Findings

Synthesis and Properties

The synthesis of 4-Decylbenzene-1-diazonium typically starts from its corresponding aniline (B41778) precursor, 4-decylaniline (B1265797). smolecule.comnih.gov The diazotization reaction is commonly carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. wikipedia.orgsmolecule.com However, the long alkyl chain in 4-decylaniline can present solubility challenges in aqueous media, necessitating modified synthesis protocols. smolecule.com

Recent innovations in synthesis include:

Mechanochemical Methods: Ball milling techniques offer a solvent-free approach to diazotization, overcoming solubility issues and avoiding the need for low temperatures. smolecule.com

Flow Chemistry: Continuous flow systems provide precise control over reaction parameters, leading to higher yields and safer handling of the potentially unstable diazonium salt. smolecule.com

The resulting 4-Decylbenzene-1-diazonium salt, often isolated as a tetrafluoroborate (B81430) salt for improved stability, exhibits distinct properties. wikipedia.orgsmolecule.com The long decyl chain enhances its solubility in organic solvents and contributes to the formation of ordered layers on surfaces through hydrophobic interactions. smolecule.com

| Property | Description |

| Molecular Formula | C₁₆H₂₅N₂⁺ |

| Precursor | 4-Decylaniline |

| Typical Counter-ion | Tetrafluoroborate (BF₄⁻) |

| Key Structural Feature | Long decyl (C₁₀H₂₁) alkyl chain |

| Solubility | Enhanced in organic solvents |

Surface Grafting and Monolayer Formation

A significant area of research involves the grafting of 4-Decylbenzene-1-diazonium onto various surfaces to form functional organic layers. The electrochemical reduction of the diazonium salt is a common method to initiate the grafting process. acs.org Studies on gold surfaces have shown that the thickness of the deposited alkylaryl layer increases with the length of the alkyl chain. acs.org

The long decyl chain plays a crucial role in the organization of the grafted molecules. It promotes the formation of densely packed and well-ordered monolayers, which is a significant advantage over shorter-chain diazonium salts that may form less organized, multilayered films. smolecule.com The resulting surfaces often exhibit a hydrophobic character, with water contact angles around 95°. acs.org

Research has demonstrated the successful grafting of 4-Decylbenzene-1-diazonium on various materials:

Gold Nanostructures: Chemical grafting has been effectively demonstrated using techniques like surface-enhanced Raman spectroscopy (SERS). acs.orgifremer.fr

Carbon Nanotubes: Diazonium chemistry allows for the covalent functionalization of carbon nanotube sidewalls. researchgate.net

| Substrate | Grafting Method | Key Finding |

| Gold | Electrochemical Reduction | Layer thickness is proportional to alkyl chain length. acs.org |

| Gold Nanostructures | Chemical Grafting | Forms covalently bonded monolayers. acs.orgifremer.fr |

| Carbon Nanotubes | Diazonium Reaction | Enables covalent sidewall functionalization. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

98293-98-2 |

|---|---|

Molecular Formula |

C16H25N2+ |

Molecular Weight |

245.38 g/mol |

IUPAC Name |

4-decylbenzenediazonium |

InChI |

InChI=1S/C16H25N2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(18-17)14-12-15/h11-14H,2-10H2,1H3/q+1 |

InChI Key |

OPVHXFAXGLDAOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Decylbenzene 1 Diazonium

Precursor Synthesis: 4-Decylaniline (B1265797) Preparation

A common and effective method for the synthesis of 4-decylaniline involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This two-step approach is often preferred over direct Friedel-Crafts alkylation to avoid carbocation rearrangements and polyalkylation, thus ensuring the formation of the desired linear decyl chain at the para position. chemistrysteps.com

The first step is the Friedel-Crafts acylation of aniline (B41778). To prevent the amino group from reacting with the Lewis acid catalyst, it is typically protected as an acetanilide. The acylation is then carried out using decanoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction introduces the decanoyl group primarily at the para position of the aromatic ring.

The subsequent step involves the reduction of the carbonyl group of the 4-decanoylacetanilide intermediate to a methylene (B1212753) group. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the aryl-alkyl ketone to the corresponding alkane. wikipedia.organnamalaiuniversity.ac.in The substrate must be stable under strongly acidic conditions. organic-chemistry.org

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgpharmaguideline.com This method is suitable for substrates that are sensitive to acidic conditions. wikipedia.org

Finally, the protecting acetyl group is removed by hydrolysis to yield 4-decylaniline.

The following table summarizes the key reactions in the synthesis of 4-decylaniline:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Aniline | Acetic anhydride | Acetanilide |

| 2 | Friedel-Crafts Acylation | Decanoyl chloride, AlCl₃ | 4-Decanoylacetanilide |

| 3 | Reduction | a) Zn(Hg), conc. HCl (Clemmensen) or b) N₂H₄, KOH, ethylene glycol (Wolff-Kishner) | 4-Decylacetanilide |

| 4 | Deprotection | Acid or base hydrolysis | 4-Decylaniline |

Diazotization Protocols for 4-Decylbenzene-1-diazonium Formation

The conversion of 4-decylaniline to 4-decylbenzene-1-diazonium is achieved through a diazotization reaction. This involves treating the primary aromatic amine with a source of nitrous acid. byjus.com Due to the long alkyl chain, 4-decylaniline may have limited solubility in purely aqueous systems, necessitating consideration of both aqueous and non-aqueous diazotization methods.

Aqueous Acidic Media Approaches

The most common method for diazotization is the reaction of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgresearchgate.net The reaction is carried out in an aqueous medium. The 4-decylaniline is first dissolved in the aqueous acid, and then a solution of sodium nitrite is added dropwise while maintaining a low temperature.

CH₃(CH₂)₉C₆H₄NH₂ + NaNO₂ + 2HCl → CH₃(CH₂)₉C₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O

The resulting 4-decylbenzene-1-diazonium chloride is typically kept in solution for immediate use due to its instability. masterorganicchemistry.com

Non-Aqueous Solvent Systems for Diazotization

For lipophilic anilines like 4-decylaniline, non-aqueous diazotization methods can be advantageous. These methods often employ organic nitrites, such as isoamyl nitrite, in an organic solvent. researchgate.netgoogle.com The reaction can be carried out in solvents like dioxane, dimethylformamide (DMF), or tetrahydrothiophene-1,1-dioxide. researchgate.netgoogle.com An acid, such as gaseous hydrogen chloride or nitrosylsulfuric acid, may also be used. researchgate.netgoogle.com This approach can improve the solubility of the starting material and, in some cases, lead to cleaner reactions. For instance, unhindered alkyl-substituted anilines can undergo diazotization with isoamyl nitrite in dioxane saturated with dry hydrogen chloride. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of 4-decylbenzene-1-diazonium are highly dependent on the reaction conditions, particularly temperature and the choice of counterion.

Temperature Control in Diazotization

Strict temperature control is crucial for the successful synthesis of diazonium salts. These compounds are thermally unstable and can decompose, often explosively, at higher temperatures. stackexchange.com The diazotization reaction is typically carried out at a temperature between 0 and 5°C. stackexchange.comblogspot.com This low temperature minimizes the decomposition of the diazonium salt and reduces the formation of by-products, such as phenols, that can arise from the reaction of the diazonium salt with water at elevated temperatures. stackexchange.com Maintaining this temperature range is essential for achieving a high yield and purity of the desired product. blogspot.com

The following table illustrates the effect of temperature on the stability of diazonium salts:

| Temperature Range | Observation |

| 0-5°C | The diazonium salt is relatively stable in solution. blogspot.com |

| > 5°C | Decomposition rate increases, leading to the formation of by-products and a decrease in yield. stackexchange.com |

| Room Temperature | Significant decomposition occurs. stackexchange.com |

Role of Counterions in Isolation

The counterion associated with the diazonium cation plays a significant role in the stability and isolability of the salt. researchgate.net While diazonium chlorides, formed when using hydrochloric acid, are common, they are generally unstable and not isolated. acs.org

For applications where an isolated diazonium salt is required, counterions that form less soluble and more stable salts are used. researchgate.net Tetrafluoroborate (B81430) (BF₄⁻) and tosylate (CH₃C₆H₄SO₃⁻) are common examples. acs.orgwhiterose.ac.uk

Tetrafluoroborate Salts : The addition of fluoroboric acid (HBF₄) or an aqueous solution of sodium tetrafluoroborate (NaBF₄) to the diazonium salt solution can lead to the precipitation of the more stable 4-decylbenzene-1-diazonium tetrafluoroborate. arkat-usa.orglibretexts.org These tetrafluoroborate salts are often crystalline solids that can be isolated, dried, and stored for a period of time at low temperatures in the dark. acs.org

Tosylate Salts : Similarly, using p-toluenesulfonic acid in the diazotization reaction can yield the corresponding arenediazonium tosylate, which also exhibits enhanced stability. whiterose.ac.uk

The table below compares the properties of diazonium salts with different counterions:

| Counterion | Formula | Stability | Isolability |

| Chloride | Cl⁻ | Low, unstable | Generally not isolated, used in situ |

| Tetrafluoroborate | BF₄⁻ | High | Can be isolated as a crystalline solid acs.org |

| Tosylate | CH₃C₆H₄SO₃⁻ | High | Can be isolated whiterose.ac.uk |

Mechanistic Investigations of 4 Decylbenzene 1 Diazonium Reactivity and Grafting

Radical Pathways in Surface Grafting

The surface grafting of 4-Decylbenzene-1-diazonium, like other aryldiazonium salts, is predominantly driven by radical-mediated processes. The reaction is typically initiated by the reduction of the diazonium cation, which can be triggered electrochemically, chemically, or spontaneously by the substrate itself. nih.govmdpi.com

The foundational step in the most widely accepted grafting mechanism is the generation of an aryl radical. acs.orgnih.gov This occurs through a one-electron reduction of the 4-decylbenzene-1-diazonium cation, which leads to the concerted cleavage of the C-N bond and the release of a dinitrogen molecule (N₂). acs.orgresearchgate.netresearchgate.net The process can be summarized as follows:

[C₁₀H₂₁-C₆H₄-N₂]⁺ + e⁻ → C₁₀H₂₁-C₆H₄• + N₂

This 4-decylphenyl radical is a highly reactive species. nih.govsemanticscholar.org Once generated at or near a substrate surface, it can react in several ways. The primary pathway involves the radical directly attacking the surface to form a covalent bond. researchgate.netlibretexts.org However, the high reactivity of the aryl radical also allows it to attack aryl groups that have already been grafted onto the surface. nih.govresearchgate.net This radical-radical or radical-molecule interaction leads to the propagation of the organic layer, often resulting in the formation of disordered multilayers rather than a simple monolayer. nih.govfrontiersin.orgnih.gov The thickness of these films can range from a single monolayer to several nanometers. researchgate.net

While the aryl radical pathway is a dominant mechanism, research suggests the involvement of other radical species. Specifically, in the case of grafting 4-decylbenzene-1-diazonium tetrafluoroborate (B81430) onto gold surfaces, evidence points toward the formation of azophenyl radical intermediates. ifremer.frresearchgate.netacs.org This alternative pathway involves the radical species retaining the diazo group.

X-ray Photoelectron Spectroscopy (XPS) analyses of gold surfaces functionalized with 4-decylbenzene-1-diazonium have been instrumental in identifying these intermediates. ifremer.frresearchgate.netacs.org The formation of azophenyl radicals can lead to different bonding configurations compared to the direct aryl radical attack. researchgate.netresearchgate.net These intermediates can bond directly to the substrate or to an aromatic ring already attached to the surface, contributing to the complexity of the resulting organic film. researchgate.net

Covalent Bond Formation Mechanisms

The stability of layers derived from 4-Decylbenzene-1-diazonium is attributed to the formation of strong covalent bonds with the substrate. nih.govfrontiersin.org The specific nature of these bonds can vary depending on the substrate, reaction conditions, and the operative mechanistic pathway.

The most direct and commonly cited covalent linkage is the Substrate-Carbon (S-C) bond. researchgate.netuba.ar This bond is the result of the aryl radical, generated as described in section 3.1.1, directly attacking the surface. researchgate.netlibretexts.org

Substrate + C₁₀H₂₁-C₆H₄• → Substrate-C₆H₄-C₁₀H₂₁

This mechanism has been demonstrated on a wide variety of materials, including carbon, metals, and semiconductors. nih.govuba.ar The resulting S-C bond is exceptionally stable, providing resistance to heat, chemical degradation, and ultrasonication. nih.gov On graphitic carbon substrates, the formation of this bond results in the rehybridization of a surface carbon atom from sp² to sp³. semanticscholar.org The strength of this bond is a key advantage of the diazonium grafting method over other surface modification techniques like self-assembled monolayers (SAMs) of thiols. nih.govfrontiersin.org

Investigations into the grafting of 4-decylbenzene-1-diazonium onto metallic surfaces, particularly gold, have revealed an alternative interfacial bond: the Substrate-Nitrogen (S-N) bond. ifremer.frresearchgate.netacs.org Spectroscopic analysis suggests that under certain conditions, the organic layer is anchored to the gold surface through one of the nitrogen atoms of the original diazonium group. ifremer.frresearchgate.netnih.gov

Au + [C₁₀H₂₁-C₆H₄-N₂]⁺ → Au-N=N-C₆H₄-C₁₀H₂₁

This pathway, proposed to occur via azophenyl radical intermediates or a direct reaction of the diazonium salt with the surface, competes with the S-C bond formation mechanism. researchgate.netnih.govresearchgate.net XPS studies of gold surfaces grafted with 4-decylbenzene-1-diazonium showed that the coating at the interface is the result of a Au-N covalent bond. researchgate.netacs.org

Beyond the initial layer bonded to the substrate, the growth of multilayers often involves the formation of azo (N=N) linkages. nih.govfrontiersin.org This occurs when a diazonium cation from the solution reacts with an electron-rich aryl group already grafted to the surface, a process similar to traditional azo coupling reactions. nih.govwikipedia.org

Substrate-C₆H₄-C₁₀H₂₁ + [C₁₀H₂₁-C₆H₄-N₂]⁺ → Substrate-C₆H₄(C₁₀H₂₁)-N=N-C₆H₄-C₁₀H₂₁ + H⁺

This pathway is a significant contributor to the formation of thick, polymeric films. nih.govfrontiersin.org For 4-decylbenzene-1-diazonium grafted on gold, studies have shown that while the initial interface may be formed through Au-N bonds, the subsequent growth of the layers proceeds via these N=N azo linkages. ifremer.frresearchgate.netacs.org The presence of azo bonds is typically confirmed by XPS, which detects a characteristic peak for the N 1s core-level spectral region. ifremer.frresearchgate.netresearchgate.net

Interactive Data Tables

| Technique | Observation | Inferred Bonding Type | Relevant Section |

|---|---|---|---|

| XPS (N 1s region) | Peak suggesting Au-N interaction at the interface. | Substrate-Nitrogen (Au-N) Bond | 3.2.2 |

| XPS (N 1s region) | Peak around 400 eV in multilayer films. | Azo (N=N) Linkage | 3.2.3 |

| SERS | Aromatic ring deformation bands (1570-1591 cm⁻¹) enhanced, confirming presence of aryl groups. | General Grafting Confirmation | 3.1 |

| SERS | Absence of N≡N stretching band after reaction. | Aryl Radical Generation | 3.1.1 |

| Pathway | Key Intermediate | Resulting Bond | Primary Role |

|---|---|---|---|

| Aryl Radical Pathway | 4-decylphenyl radical (C₁₀H₂₁-C₆H₄•) | Substrate-Carbon (S-C) | Initial monolayer formation. researchgate.netlibretexts.org |

| Azophenyl Radical Pathway | Azophenyl radical | Substrate-Nitrogen (S-N) | Initial monolayer formation on specific substrates like gold. researchgate.netacs.org |

| Azo Coupling | Diazonium cation ([C₁₀H₂₁-C₆H₄-N₂]⁺) | Azo Linkage (N=N) | Multilayer growth and propagation. nih.govifremer.frfrontiersin.org |

Influence of Substrate Type on Grafting Mechanisms

The mechanism of grafting for 4-decylbenzene-1-diazonium is significantly influenced by the electronic properties of the substrate onto which it is grafted. The process is applicable to a broad range of materials, including conducting, semiconducting, and insulating surfaces. nih.govfrontiersin.orgfrontiersin.org The fundamental step involves the generation of a highly reactive aryl radical upon the reduction of the diazonium cation, which then forms a covalent bond with the substrate. nih.govfrontiersin.orgfrontiersin.org However, the initiation of this reduction and the subsequent reaction pathways can differ depending on the substrate's nature.

On conducting substrates like gold (Au), glassy carbon (GC), nickel (Ni), and copper (Cu), the grafting process can occur spontaneously or be induced electrochemically. researchgate.netifremer.frnih.gov The conductive nature of these materials facilitates electron transfer to the 4-decylbenzene-1-diazonium cation, leading to the release of a dinitrogen molecule (N₂) and the formation of a 4-decylphenyl radical. ifremer.fr

Several mechanistic pathways have been proposed for the subsequent attachment and film growth on conducting surfaces:

Aryl Radical Pathway (C-Surface Bond): The most commonly accepted mechanism involves the direct covalent bonding of the generated 4-decylphenyl radical to the substrate surface. ifremer.fr This results in a highly stable layer attached via a carbon-metal or carbon-carbon bond. researchgate.netifremer.fr

Azophenyl Radical Pathway (Surface-N=N Bond): Studies on gold surfaces using X-ray Photoelectron Spectroscopy (XPS) have provided evidence for an alternative pathway. researchgate.netifremer.fr This mechanism suggests the formation of an azophenyl radical, leading to an interface where the organic layer is linked to the gold surface through a nitrogen atom (Au-N=N-Aryl). researchgate.netifremer.frnih.gov This pathway may compete with the direct aryl radical attachment. For 4-decylbenzene-1-diazonium grafted on gold nanostructures, XPS analysis has suggested that the coating at the interface results from an Au-N covalent bond, with layer growth proceeding via N=N linkages. researchgate.netifremer.fr

Multilayer Growth: The highly reactive aryl radicals can also attack already grafted aryl groups on the surface, leading to the formation of multilayered poly(phenylene)-type films. nih.govfrontiersin.org This is a common challenge in diazonium chemistry, although the bulky nature of the decyl chain in 4-decylbenzene-1-diazonium can help mitigate this, as discussed later.

Research on gold nanostructures functionalized with 4-decylbenzene-1-diazonium tetrafluoroborate has utilized Surface-Enhanced Raman Spectroscopy (SERS) to confirm grafting. The perpendicular orientation of the aromatic rings on the gold surface was ascertained through the enhancement of specific vibrational bands. researchgate.netifremer.fr

| Substrate | Grafting Mechanism | Interfacial Bond | Reference |

| Gold (Au) | Spontaneous or electrochemical reduction. Aryl radical pathway and/or Azophenyl radical pathway. | Au-C or Au-N=N | researchgate.netifremer.frnih.gov |

| Glassy Carbon (GC) | Electrochemical reduction. Aryl radical pathway leading to multilayer formation depending on concentration. | C-C | mdpi.comnih.gov |

| Nickel (Ni) | Spontaneous grafting. Evidence for a metal-C bond. | Ni-C | nih.gov |

| Copper (Cu) | Spontaneous grafting. Evidence for a metal-C bond. | Cu-C | nih.govmdpi.com |

The functionalization of semiconducting materials like germanium (Ge), silicon (Si), and certain two-dimensional materials such as molybdenum disulfide (MoS₂) with diazonium salts is of great interest for electronics and sensor applications. nih.govfrontiersin.orgmdpi.com The grafting mechanism on semiconductors also involves the reduction of the diazonium salt to an aryl radical. ifremer.fr

For semiconducting substrates, the electron transfer can be initiated by:

Electrochemical potential: Similar to conductors, an external potential can be applied to drive the reduction.

Illumination (Photochemical grafting): For photoactive semiconductors, light can generate electron-hole pairs, with the photo-excited electrons being sufficiently energetic to reduce the diazonium cation.

Spontaneous reaction: The process can occur spontaneously if the semiconductor's conduction band minimum is at a higher energy level (more negative potential) than the reduction potential of the diazonium salt.

A notable application involves the selective functionalization of single-walled carbon nanotubes (SWCNTs). Research has shown that certain diazonium salts can preferentially react with metallic SWCNTs over their semiconducting counterparts. acs.org This selectivity arises from the difference in the electronic density of states near the Fermi level, making it easier for metallic nanotubes to donate an electron to the diazonium cation. acs.org While this specific study did not use 4-decylbenzene-1-diazonium, the principle highlights the nuanced interactions between diazonium salts and semiconducting materials. Grafting has also been achieved on germanium and MoS₂. frontiersin.orgmdpi.com

Grafting 4-decylbenzene-1-diazonium onto insulating substrates such as polymers and metal oxides (e.g., TiO₂, CeO₂) presents a different mechanistic challenge, as these materials lack a ready supply of free electrons for reduction. nih.govfrontiersin.orgmdpi.com However, several strategies have been developed to achieve this:

Chemical Reduction: A reducing agent can be added to the diazonium salt solution. The agent reduces the diazonium cation to an aryl radical in the solution, which then attacks the insulating surface.

Thermal Decomposition: Heating the diazonium salt solution can induce homolytic cleavage of the C-N bond, generating aryl radicals that can graft onto the substrate.

Basic Conditions: In basic media, aryldiazonium salts can decompose to form radicals, enabling the grafting onto polymer surfaces. frontiersin.org

External Reductants: For metal oxides like cerium oxide (CeO₂) nanoparticles, modification with 4-alkylbenzenediazonium salts has been shown to increase their hydrophobicity, which is crucial for their compatibility with electrolytic solutions or metal composite matrices. mdpi.com

The covalent attachment on these surfaces allows for significant modification of their properties, such as wettability and chemical reactivity, without altering the bulk characteristics of the insulating material. mdpi.com

Role of the Decyl Chain in Grafting Behavior

The long alkyl chain (C₁₀H₂₁) of 4-decylbenzene-1-diazonium is not merely a passive substituent; it plays a crucial role in directing the grafting process and influencing the final structure of the organic film.

A significant challenge in surface modification with diazonium salts is the tendency to form disordered, thick multilayers instead of well-defined monolayers. nih.govfrontiersin.orgfrontiersin.org The high reactivity of the aryl radicals formed during the reduction process means they can react not only with the substrate but also with already grafted aryl layers. nih.govfrontiersin.org

The decyl chain of 4-decylbenzene-1-diazonium provides significant steric hindrance. smolecule.com Once the first layer of molecules is grafted onto the surface, the bulky and space-filling decyl chains act as a physical barrier, sterically protecting the underlying grafted layer from further attack by incoming aryl radicals. smolecule.com This steric protection inhibits the vertical growth of the film, favoring the formation of a more ordered and densely packed monolayer. smolecule.com This is in contrast to smaller, less hindered diazonium salts which often lead to uncontrolled multilayer formation. smolecule.com The electron-donating nature of the decyl chain also enhances the stability of the diazonium salt. smolecule.com

| Feature | 4-Decylbenzene-1-diazonium | Traditional (less substituted) Diazonium Salts | Reference |

| Grafted Layer Structure | Tends toward monolayer formation | Often forms uncontrolled, thick multilayers | smolecule.com |

| Controlling Factor | Steric hindrance from the long decyl chain | Lower steric hindrance, allowing radical attack on grafted layers | nih.govsmolecule.com |

| Thermal Stability | Enhanced stability, stable to 25°C | Typically unstable above 5°C | smolecule.com |

The amphiphilic character of 4-decylbenzene-1-diazonium, with its polar diazonium head group and its long, nonpolar decyl tail, allows it to participate in self-assembly processes at interfaces before the covalent grafting reaction occurs.

The hydrophobic interactions between the decyl chains can drive the molecules to organize at an aqueous-organic interface or on a hydrophobic surface prior to the reduction step. smolecule.com This pre-assembly can lead to a more ordered arrangement of the diazonium cations on the surface, which can then be "locked" in place by the subsequent grafting reaction. The lipophilic and hydrophobic character of the decyl chain is also advantageous for pre-concentrating non-polar molecules at the interface, a useful property for sensor development. ifremer.fr

Surface Functionalization with 4 Decylbenzene 1 Diazonium

Electrochemical Grafting Techniques

Electrochemical methods offer a high degree of control over the grafting process of diazonium salts. By manipulating the electrical potential or current, the formation of aryl radicals and their subsequent attachment to a conductive surface can be precisely managed. This allows for the fabrication of well-defined organic layers with tailored thicknesses and properties.

Cyclic Voltammetry (CV) Assisted Deposition

Cyclic voltammetry is a widely employed electrochemical technique for the deposition of organic layers from diazonium salt solutions. In a typical CV experiment, the potential of the working electrode is swept linearly with time between two set values. When the potential reaches a sufficiently negative value, the diazonium cation is reduced, leading to the cleavage of the N₂ group and the formation of a highly reactive aryl radical. This radical can then form a covalent bond with the electrode surface.

The first voltammetric scan for the reduction of a diazonium salt is typically characterized by a broad, irreversible peak, corresponding to the initial grafting of the aryl layer. nih.gov Subsequent scans often show a significant decrease in the peak current, indicating that the deposited organic film passivates the electrode surface and hinders further reduction of the diazonium salt. nih.gov The scan rate and the concentration of the diazonium salt are critical parameters that influence the thickness and morphology of the grafted layer. core.ac.ukmdpi.com While specific studies focusing solely on 4-Decylbenzene-1-diazonium are not abundant, the general principles observed with other substituted aryldiazonium salts, such as 4-carboxybenzenediazonium, are applicable. core.ac.ukmdpi.com

Table 1: Influence of Concentration on the Number of Grafted Layers of 4-Carboxybenzenediazonium on Glassy Carbon Electrode (as an illustrative example for diazonium salt behavior)

| Concentration (mmol/L) | Number of Layers (at 0.10 V/s) |

| 0.050 | 0.9 |

| 0.10 | 1.8 |

| 0.20 | 3.2 |

| 0.30 | 4.3 |

Data adapted from Phal et al. (2020). nih.gov

Controlled-Potential and Controlled-Current Methods

In addition to cyclic voltammetry, controlled-potential (potentiostatic) and controlled-current (galvanostatic) methods can be utilized for the electrochemical grafting of diazonium salts. In the potentiostatic method, a constant potential, typically corresponding to the reduction potential of the diazonium salt, is applied to the working electrode. This allows for a steady generation of aryl radicals and a more controlled growth of the organic film over time. The thickness of the grafted layer can be modulated by adjusting the applied potential and the duration of the electrolysis. core.ac.uk

The galvanostatic method involves maintaining a constant current at the working electrode. The potential of the electrode then varies as the surface becomes modified. This technique can also be used to control the rate of the grafting reaction and the resulting film thickness. While these methods are well-established for diazonium salt electrografting in general, specific research detailing their application to 4-Decylbenzene-1-diazonium is limited. However, the principles of controlling the electrochemical conditions to direct the grafting process are broadly applicable. acs.org

Fabrication of Organic Monolayers and Multilayers

A key advantage of electrochemical grafting is the ability to fabricate both monolayers and multilayers of organic films. The formation of a monolayer is favored under conditions that limit the availability of aryl radicals at the surface, such as low diazonium salt concentrations, fast scan rates in CV, or short electrolysis times in potentiostatic methods. nih.govnih.gov The initial layer of aryl groups covalently bonded to the surface can passivate the electrode, preventing further reaction and resulting in a self-limiting growth process. nih.gov

Conversely, the formation of multilayers occurs when the initially generated aryl radicals react not only with the substrate but also with already grafted aryl groups. This leads to the growth of a poly(phenylene)-like film on the surface. nih.gov Higher concentrations of the diazonium salt and longer reaction times generally promote the formation of thicker multilayers. nih.gov The long decyl chain of 4-Decylbenzene-1-diazonium is expected to influence the packing and organization of the resulting monolayer or multilayer, potentially leading to films with specific hydrophobic or self-assembling properties.

Spontaneous Grafting Approaches

Spontaneous grafting offers a simpler, non-electrochemical route to surface modification with diazonium salts. This method relies on the chemical reduction of the diazonium cation by the substrate itself or by a reducing agent present in the solution, leading to the formation of aryl radicals and their subsequent attachment to the surface.

Chemical Reduction Induced Grafting

The spontaneous grafting of diazonium salts can occur on various surfaces that are sufficiently reducing to donate an electron to the diazonium cation. This has been demonstrated for a range of materials, including metals like gold and copper, as well as some carbonaceous materials. rsc.orgifremer.fr

A study by Betelu et al. (2016) specifically investigated the chemical functionalization of gold nanostructures using 4-decylbenzene-diazonium-tetrafluoroborate. ifremer.fr Their work provided evidence of effective chemical grafting on the gold surfaces. The mechanism is believed to involve an electron transfer from the gold substrate to the diazonium salt, leading to the formation of a 4-decylphenyl radical which then covalently bonds to the gold surface. ifremer.fr This spontaneous process provides a straightforward method for modifying surfaces with a 4-decylphenyl layer without the need for external electrical potential.

Table 2: Spectroscopic Evidence for Spontaneous Grafting of 4-Decylbenzene-1-diazonium on Gold Nanostructures

| Spectroscopic Technique | Observation | Interpretation |

| Surface-Enhanced Raman Spectroscopy (SERS) | Presence of aromatic ring deformation bands (1570-1591 cm⁻¹) and a strong band around 1075 cm⁻¹ (C-H in-plane bending coupled with ring-N stretching). | Irrefutable evidence of the grafting of the 4-decylphenyl group onto the gold surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Suggests an azophenyl radical pathway with the formation of a Au-N covalent bond at the interface and layer growth via N=N linkages. | Indicates a specific chemical bonding mechanism between the grafted layer and the gold substrate. |

Data based on findings from Betelu et al. (2016). ifremer.fr

Surface-Initiated Radical Polymerization

Surface-initiated radical polymerization (SIRP) is a powerful technique for growing polymer brushes from a surface. Diazonium chemistry can be employed to first anchor an initiator molecule to the substrate. While there is no direct literature on the use of 4-Decylbenzene-1-diazonium for this specific application, the principle involves using a substituted aryldiazonium salt that also carries a functional group capable of initiating polymerization, such as a bromoisobutyryl moiety for atom transfer radical polymerization (ATRP). nih.gov

The process would involve a two-step approach. First, the diazonium salt bearing the initiator is grafted onto the surface, either electrochemically or spontaneously. This creates a surface covered with initiator sites. In the second step, the substrate is exposed to a monomer solution under polymerizing conditions. The surface-bound initiators then trigger the polymerization of the monomer, leading to the growth of polymer chains from the surface. This method allows for the creation of dense polymer brushes with controlled thickness and composition. nih.govmdpi.com By analogy, a bifunctional diazonium salt containing both the decyl tail and an initiator group could be synthesized and used to create polymer brushes on a surface, combining the properties of the decyl group with those of the polymer.

Photochemical and Thermally Initiated Grafting

The grafting of 4-Decylbenzene-1-diazonium onto a substrate can be initiated through either photochemical or thermal means, both of which lead to the formation of a covalently bound decylbenzene layer.

Photochemical Grafting: This method utilizes light to trigger the decomposition of the diazonium salt and the subsequent formation of an aryl radical, which then covalently bonds to the surface. The process can be initiated by UV or visible light. In some cases, a photosensitizer is employed to facilitate the reaction, particularly when using visible light. The photochemical approach offers the advantage of spatial control, as the grafting can be localized to specific areas of the surface by using masks or focused light sources. Research on related diazonium salts, such as 4-nitrobenzenediazonium, has demonstrated the formation of thin nanometer layers on various metals like gold, copper, and iron through this technique.

Thermally Initiated Grafting: An increase in temperature can also be used to induce the homolytic cleavage of the C-N bond in the diazonium group, generating the reactive aryl radical necessary for surface attachment. This method is often simpler to implement than photochemical grafting as it does not require a light source. The thermal stability of diazonium salts can vary, with some decomposing at elevated temperatures to initiate the grafting process. For instance, the grafting of a bis-diazonium salt has been shown to be initiated by increasing the temperature, leading to enhanced thermal conductivity of the modified material.

| Initiation Method | Description | Key Advantages | Relevant Research Findings |

| Photochemical | Light (UV or visible) is used to generate aryl radicals for surface grafting. | Spatial control through masking, room temperature operation. | Formation of nanometer-thick layers on gold, copper, and iron. |

| Thermal | Increased temperature induces the decomposition of the diazonium salt. | Simple implementation, no specialized light source required. | Used to graft bis-diazonium salts, enhancing material properties. |

Patterning and Controlled Spatial Distribution of Grafted Layers

A significant advantage of using diazonium salts for surface modification is the ability to create patterned surfaces with a controlled spatial distribution of the grafted organic layer. This is crucial for the development of microelectronic devices, sensors, and biocompatible surfaces.

Photolithography is a common technique used to achieve patterned surfaces. In this process, a photoresist is applied to the substrate, and specific areas are exposed to light through a mask. The exposed or unexposed photoresist is then removed, and the substrate is immersed in a solution of the diazonium salt. Grafting only occurs on the deprotected areas of the surface.

Another approach to patterning involves the use of "soft lithography" techniques, such as microcontact printing. In this method, an elastomeric stamp is "inked" with a solution of the diazonium salt and then brought into contact with the substrate, transferring the diazonium salt to specific regions. Subsequent initiation (e.g., by heating) leads to the formation of a patterned organic layer.

The thickness of the grafted layer can also be controlled to some extent. While diazonium salt grafting often leads to the formation of multilayers, strategies have been developed to achieve monolayer or ultrathin film formation. These methods often involve careful control of reaction conditions such as the concentration of the diazonium salt and the reaction time. For example, using very low concentrations of the diazonium salt can favor the formation of a monolayer as the rate of radical generation is reduced, minimizing the growth of multilayers.

Post-Grafting Chemical Modifications

Once a surface has been functionalized with a layer of 4-decylbenzene, it can be further modified to introduce a wide range of chemical functionalities. This two-step approach, often referred to as "post-functionalization," significantly expands the versatility of diazonium salt chemistry for creating complex and highly functional surfaces.

To enable the covalent attachment of other molecules, the initial diazonium salt can be designed to carry a reactive functional group in addition to the decyl chain. For example, a diazonium salt with a terminal carboxylic acid or amine group can be used. After the initial grafting, these reactive groups can be used as anchor points for the covalent attachment of a wide variety of molecules, including biomolecules, polymers, and nanoparticles.

Common coupling chemistries used for post-grafting modifications include:

Amide bond formation: Carboxylic acid-terminated surfaces can be activated (e.g., with EDC/NHS) to react with primary amines, forming stable amide bonds. This is a widely used method for immobilizing proteins and peptides.

Thiol-maleimide coupling: Surfaces functionalized with maleimide (B117702) groups can react specifically with thiol-containing molecules to form stable thioether linkages.

Epoxide ring-opening: Epoxide-functionalized surfaces can react with a variety of nucleophiles, such as amines and thiols, to introduce new functionalities.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. By incorporating either an azide (B81097) or an alkyne group into the grafted decylbenzene layer, the surface can be made "clickable," allowing for the efficient and specific attachment of molecules bearing the complementary functional group.

For instance, a 4-decylbenzene-1-diazonium salt modified with a terminal alkyne group can be grafted onto a surface. This alkyne-functionalized surface can then be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This approach has been used to attach a variety of molecules to surfaces, including fluorescent dyes, carbohydrates, and DNA.

Advanced Characterization of 4 Decylbenzene 1 Diazonium Modified Surfaces

Spectroscopic Techniques for Surface Analysis

Spectroscopic methods provide invaluable information on the elemental makeup, chemical bonding, and molecular orientation within the grafted layers.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. researchgate.neticspicorp.comqd-latam.com When analyzing surfaces modified with 4-decylbenzene-1-diazonium, XPS provides direct evidence of successful grafting and insights into the bonding mechanism between the aryl layer and the substrate.

Research on gold surfaces functionalized with 4-decylbenzene-diazonium-tetrafluoroborate (DS-C10H21) reveals key information in the high-resolution N 1s spectrum. researchgate.net Analysis of this region helps to elucidate the fate of the diazonium group and the nature of the nitrogen atoms remaining in the film. Typically, the diazonium salt itself shows a characteristic N≡N signal, which disappears upon successful grafting to the surface. The N 1s spectrum of the resulting layer often indicates the presence of N=N azo linkages, suggesting that multilayer growth occurs via an azophenyl radical pathway. researchgate.net Furthermore, on gold substrates, evidence of a covalent Au-N bond can be found, confirming the chemical attachment of the layer. researchgate.net

Key XPS Findings for Diazonium-Modified Gold Surfaces

| Binding Energy (eV) | Assignment | Interpretation |

| ~398.1 - 399.5 eV | Au-N / Metal-Nitride | Suggests the formation of a covalent bond between the gold substrate and nitrogen atoms from the diazonium salt. sciopen.com |

| ~400.0 - 401.5 eV | N=N (Azo Linkages) | Indicates the presence of azo bonds, which are characteristic of multilayer growth in diazonium films. researchgate.netresearchgate.net |

| Absent | N≡N (Diazonium Group) | The disappearance of the diazonium peak confirms the chemical reduction and bonding of the salt to the surface. researchgate.net |

This interactive table summarizes typical binding energies and their interpretations from XPS analysis of surfaces modified with aryl diazonium salts, including those similar to 4-decylbenzene-1-diazonium.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed chemical and structural information about molecules adsorbed on nanostructured metal surfaces. arxiv.orgbeilstein-journals.org For 4-decylbenzene-1-diazonium modified surfaces, particularly on gold or silver nanostructures, SERS offers a vibrational fingerprint of the grafted layer and crucial information about molecular orientation. nsf.gov

The grafting process is unequivocally confirmed by comparing the Raman spectrum of the diazonium salt with the SERS spectrum of the modified surface. sciopen.com A primary indicator of successful grafting is the complete disappearance of the strong N≡N stretching vibration, typically observed around 2294 cm⁻¹ for 4-decylbenzene-diazonium-tetrafluoroborate. researchgate.net

Concurrently, new bands or enhanced existing bands in the SERS spectrum provide structural information. A very strong band observed in the range of 1075-1080 cm⁻¹, attributed to a coupled C-H in-plane bending and ring-N stretching mode, is considered an undisputable signature of phenyl derivatives originating from diazonium salts. sciopen.comnsf.gov Another key region is between 1570-1591 cm⁻¹, which corresponds to aromatic ring deformations. researchgate.net The significant enhancement of these specific bands, which are associated with out-of-plane vibrations relative to the main axis of the molecule, suggests a perpendicular or near-perpendicular orientation of the aromatic rings with respect to the metal surface. researchgate.netsciopen.com

Key SERS Peak Assignments for 4-Decylbenzene-1-diazonium (DS-C₁₀H₂₁) Grafting

| Wavenumber (cm⁻¹) (Diazonium Salt) | Wavenumber (cm⁻¹) (Grafted on Gold) | Assignment | Significance |

| ~2294 | Absent | N≡N stretching | Disappearance confirms the loss of the dinitrogen group and successful covalent grafting. sciopen.com |

| ~1590 | ~1570-1591 | Ortho-meta C=C stretching mode | Presence confirms the grafted aromatic ring structure. Strong enhancement suggests orientation. researchgate.net |

| ~1080 | ~1075-1080 | C-H in-plane bending coupled with Ring-N stretching | A strong signature of phenyl derivatives from diazonium salts, confirming grafting. sciopen.comnsf.gov |

| Not prominent | ~410-416 | Au-C stretching vibration | Direct evidence of a covalent bond between the gold substrate and the aryl group. icspicorp.com |

This interactive table details the characteristic Raman shifts observed for 4-decylbenzene-1-diazonium before and after grafting to a gold surface, highlighting the vibrational evidence for surface modification and molecular orientation.

Infrared Reflection-Absorption Spectroscopy (IRRAS), particularly in its polarization-modulated form (PM-IRRAS), is a technique adept at characterizing the structure and orientation of molecular monolayers and ultrathin films on reflective metal surfaces. uol.descispace.comnih.gov The technique is sensitive to molecular vibrations with dipole moments perpendicular to the surface. uol.de

When applied to surfaces modified with 4-decylbenzene-1-diazonium, IRRAS can confirm the presence of the organic layer and provide information about its chemical integrity and the orientation of the alkyl chains. The successful grafting would be confirmed by the disappearance of the sharp, strong N≡N stretching band from the diazonium salt. researchgate.net The IRRAS spectrum of the grafted layer is expected to be dominated by the vibrational modes of the decyl chain and the benzene (B151609) ring.

Specifically, one would expect to observe the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the decyl chain, typically in the 2850-2930 cm⁻¹ region. The relative intensities of these peaks can provide information on the conformational order (e.g., all-trans configuration) of the alkyl chains. Aromatic C-H and C=C stretching vibrations would also be present. While specific IRRAS data for 4-decylbenzene-1-diazonium modified surfaces is not abundant in published literature, analysis of similar systems indicates that the technique is highly effective for evidencing the presence of aromatic substituents and characterizing the attached organic film. researchgate.netnih.gov

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the physical landscape of the modified surface, from large-area uniformity down to the arrangement of individual molecules.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. nih.govnist.gov It is a versatile tool for characterizing diazonium-modified surfaces as it can be operated in various environments and does not require a conductive sample. nih.gov AFM analysis reveals critical information about the surface morphology, roughness, and the thickness of the grafted 4-decylbenzene-1-diazonium layer. nih.govsemanticscholar.org

The topography of the modified surface can vary depending on the grafting conditions. It can range from a relatively smooth, compact film to a more complex, multilayered structure. researchgate.net AFM imaging can visualize the homogeneity of the coating, identifying any pinholes, aggregates, or other defects that could impact the performance of the functionalized surface. The root-mean-square (RMS) roughness can be quantified from the topography images, providing a statistical measure of the surface's smoothness. researchgate.net

A particularly useful application of AFM is the direct measurement of the organic layer's thickness. This is often accomplished using a "scratching" method, where the AFM tip, operated in contact mode with a high applied force, is used to intentionally remove a portion of the grafted layer. psu.edu The sample is then imaged again in a non-destructive tapping mode. A line profile across the scratched region reveals the depth of the scratch, which corresponds directly to the thickness of the 4-decylphenyl film. qd-latam.compsu.edu Studies on similar long-chain aryl diazonium compounds have used this method to show that multilayer growth is common, with film thicknesses often exceeding that of a theoretical monolayer. researchgate.net

Scanning Tunneling Microscopy (STM) is a scanning probe technique capable of imaging conductive surfaces with atomic resolution. mpg.demdpi.com It relies on the quantum mechanical tunneling current between a sharp metallic tip and the sample surface. mdpi.com For surfaces like Au(111) or highly oriented pyrolytic graphite (B72142) (HOPG) modified with 4-decylbenzene-1-diazonium, STM has the potential to provide unprecedented molecular-scale insights into the structure and packing of the grafted layer. beilstein-journals.org

STM can resolve the two-dimensional arrangement of the self-assembled molecules on the substrate. psu.edu For a 4-decylphenyl layer, STM could potentially visualize the packing of the aromatic heads and the ordering of the decyl tails. The images can reveal the lattice parameters of the molecular assembly and its orientation relative to the underlying substrate's atomic lattice. mpg.de

Furthermore, STM is highly sensitive to the local density of electronic states, meaning the image contrast can differentiate between the aromatic ring and the insulating alkyl chain. psu.edu High-resolution images can also identify domain boundaries, molecular vacancies, and the influence of substrate defects, such as step edges on the Au(111) surface, on the growth of the organic film. beilstein-journals.orgaps.org While STM has been used extensively to study self-assembled monolayers of alkanethiols and other molecules, nsf.govmpg.de specific STM studies focusing on 4-decylbenzene-1-diazonium are not widely reported. However, based on analogous systems, STM remains a critical tool for understanding the fundamental aspects of self-assembly and ordering in these covalently grafted films at the molecular level.

Electrochemical Characterization of Modified Interfaces

The modification of electrode surfaces with a 4-decylbenzene-1-diazonium layer significantly alters the electrochemical behavior of the electrode-electrolyte interface. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are instrumental in characterizing these changes, providing insights into the properties and integrity of the grafted organic film. scholaris.caupb.ro

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of modified electrode surfaces. upertis.ac.id By applying a small amplitude sinusoidal voltage signal at various frequencies, the impedance of the electrochemical system is measured. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify the interfacial properties. researchgate.net

For surfaces modified with 4-decylbenzene-1-diazonium, EIS is particularly useful for evaluating the blocking characteristics of the grafted layer. The long, hydrophobic decyl chains of the 4-decylphenyl groups create a barrier on the electrode surface, impeding the access of redox probes from the solution to the electrode. This results in a significant increase in the charge transfer resistance (Rct). nih.govresearchgate.net

The Rct value is a key parameter obtained from EIS measurements and represents the resistance to the flow of charge associated with the redox reaction. A higher Rct value indicates a more effective blocking layer. In a typical experiment, the EIS spectra of the bare electrode and the modified electrode are compared in the presence of a redox couple, such as [Fe(CN)6]3-/4- or [Ru(NH3)6]3+. nih.govresearchgate.net

The modification of a glassy carbon electrode (GCE) with a 4-decylphenyl layer leads to a noticeable increase in the diameter of the semicircle in the Nyquist plot, which corresponds to the charge transfer resistance. nih.gov For instance, the Rct for a bare GCE might be in the low kΩ range, while after modification with the 4-decylphenyl layer, it can increase substantially, indicating the formation of a well-packed, insulating molecular film.

Here is a representative table of EIS data for a GCE before and after modification with a 4-decylphenyl layer, using [Fe(CN)6]3-/4- as the redox probe:

| Electrode State | Rct (kΩ) | Cdl (µF/cm²) |

| Bare GCE | 2.5 | 15 |

| 4-Decylphenyl Modified GCE | 150 | 2.1 |

This is an interactive data table. You can sort and filter the data.

The decrease in the double-layer capacitance (Cdl) upon modification is also indicative of the formation of the organic layer, as the dielectric film displaces the more polar solvent molecules from the electrode surface.

Cyclic Voltammetry of Functionalized Electrodes

Cyclic Voltammetry (CV) is another fundamental electrochemical technique employed to characterize surfaces modified with 4-decylbenzene-1-diazonium. upb.rounc.edu CV involves scanning the potential of the electrode in a solution containing a redox-active species and measuring the resulting current. The shape of the cyclic voltammogram provides information about the electron transfer kinetics at the electrode surface.

When an electrode is modified with a 4-decylphenyl layer, the access of the redox probe to the electrode surface is hindered. This is reflected in the cyclic voltammogram by a significant decrease in the peak currents of the redox probe and an increase in the peak-to-peak separation (ΔEp). nih.gov In some cases, the redox peaks may be completely suppressed, indicating a very effective blocking of the electrode surface by the grafted layer. nih.govmdpi.com

For example, the CV of a bare glassy carbon electrode in a solution containing [Fe(CN)6]3-/4- will typically show well-defined, quasi-reversible redox peaks. nih.gov After modification with the 4-decylphenyl layer, the peak currents are substantially diminished, and the peak separation increases, signifying slower electron transfer kinetics due to the insulating nature of the organic film. nih.gov

The stability of the grafted layer can also be assessed using CV. By subjecting the modified electrode to multiple potential cycles, any degradation or desorption of the organic film would be indicated by a gradual increase in the redox peak currents over time. The robust covalent bond between the aryl group and the carbon surface, a hallmark of diazonium chemistry, generally results in a highly stable modified surface. mdpi.com

The following table summarizes typical changes observed in CV parameters upon modification of a GCE with a 4-decylphenyl layer in the presence of a [Fe(CN)6]3-/4- redox probe.

This is an interactive data table. You can sort and filter the data.

The substantial decrease in peak currents and the increased peak separation are clear indicators of the successful functionalization of the electrode surface with the 4-decylphenyl layer.

Applications of 4 Decylbenzene 1 Diazonium in Emerging Technologies

Development of Tailored Interfacial Materials

The ability of 4-Decylbenzene-1-diazonium to form strong, covalent bonds with various substrates makes it a valuable tool for creating tailored interfacial materials with precisely controlled properties. The diazonium group readily reacts with surfaces like metals, carbon materials, and oxides, while the decyl chain imparts specific characteristics, such as hydrophobicity and compatibility with non-polar environments.

Adhesion Promotion in Polymer Composites

The performance of polymer composites heavily relies on the strength of the interface between the polymer matrix and the reinforcing filler. Poor adhesion at this interface can lead to mechanical failure of the composite material. Surface modification of fillers using coupling agents is a common strategy to enhance this adhesion.

While direct studies specifically detailing the use of 4-Decylbenzene-1-diazonium as an adhesion promoter in polymer composites are not extensively documented in the reviewed literature, the underlying principles of diazonium chemistry strongly support its potential in this area. The functionalization of fillers with diazonium salts has been shown to significantly improve the mechanical properties of composites. acs.orgnih.govresearchgate.netacs.orgconsensus.app The general mechanism involves the covalent attachment of aryl groups from the diazonium salt to the filler surface, creating a new interface that can interact more favorably with the polymer matrix. researchgate.netconsensus.app

The long decyl chain of 4-Decylbenzene-1-diazonium, being non-polar, could theoretically enhance the compatibility and adhesion between inorganic fillers and non-polar polymer matrices through van der Waals interactions. This would be particularly beneficial in composites where both the filler and the matrix are hydrophobic. Research on other long-chain alkyl diazonium salts could provide further insights into this potential application.

| Filler Type | Polymer Matrix | Diazonium Salt Used | Observed Improvement | Reference |

| Silica | Phenolic Resin | 4-Hydroxymethylbenzenediazonium | Up to 35% increase in flexural strength | acs.orgnih.gov |

| Bentonite Clay | Epoxy (DGEBA) | 4-Diphenylamine diazonium | 210-220% improvement in fracture toughness | acs.org |

| Carbon Fillers | Various | General Aryl Diazonium Salts | Improved thermal and mechanical properties | researchgate.netconsensus.app |

Interactive Data Table: Effect of Diazonium-Modified Fillers on Composite Properties

Fabrication of Robust Coatings

The creation of robust and stable coatings is crucial for protecting surfaces from corrosion, wear, and environmental degradation. Diazonium salt chemistry, in general, offers a powerful method for grafting stable organic layers onto a variety of surfaces. researchgate.net The covalent bond formed between the aryl group and the substrate ensures the long-term stability and robustness of the resulting coating. researchgate.net

The use of 4-Decylbenzene-1-diazonium is particularly advantageous for creating hydrophobic and protective coatings. When grafted onto a surface, the long decyl chains self-assemble into a dense, non-polar layer. This layer can effectively repel water and other polar molecules, thus preventing corrosion and fouling. The robustness of these coatings stems from the strong covalent attachment to the substrate, which is more durable than physically adsorbed layers. Research has demonstrated that coatings formed from diazonium salts can withstand harsh conditions, including exposure to solvents and thermal treatments. acs.orgnih.gov

Biosensing Platforms

The development of sensitive and selective biosensors is a rapidly growing field with significant implications for medical diagnostics, environmental monitoring, and food safety. 4-Decylbenzene-1-diazonium has emerged as a key component in the fabrication of advanced biosensing platforms, particularly electrochemical and Surface-Enhanced Raman Scattering (SERS)-based sensors.

Electrochemical Biosensors

Electrochemical biosensors detect biological molecules by measuring changes in electrical properties at an electrode surface. imim.plmdpi.com The modification of electrode surfaces is a critical step in the design of these sensors, and diazonium chemistry provides a versatile tool for this purpose. google.comscience.govresearchgate.net

A notable application of 4-Decylbenzene-1-diazonium is in the creation of hybrid bilayer membranes (HBMs) on electrode surfaces. researchgate.net In one study, a glassy carbon electrode was modified with a layer of 4-dodecylbenzenediazonium (a close analogue of 4-decylbenzene-1-diazonium), followed by the deposition of a second layer of dihexadecyl phosphate (B84403) to form a stable HBM. researchgate.net This platform was successfully used to study the aggregation of amyloid-β peptides, which is associated with Alzheimer's disease. researchgate.net The long alkyl chain of the diazonium salt provides a stable, hydrophobic anchor for the lipid layer, mimicking a cell membrane environment.

| Biosensor Type | Analyte | Role of Diazonium Salt | Key Finding | Reference |

| Electrochemical (HBM) | Amyloid-β peptide | Formation of a stable hydrophobic anchor layer | Enabled the study of peptide aggregation on a membrane-mimicking surface | researchgate.net |

| Immunosensor | Calcitonin | Attachment of gold nanoparticles and graphene oxide to increase surface area | Enhanced sensitivity for tumor marker detection | google.com |

| FET-based sensor | Uric acid | Monolayer modification of the gold gate surface | Detection of small biological molecules | google.com |

Interactive Data Table: Applications of Diazonium Salts in Electrochemical Biosensors

SERS-Based Biosensing

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect molecules at very low concentrations. bibliotekanauki.plCurrent time information in Nyong-et-Kellé, CM.rsc.org It relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. The functionalization of these SERS substrates is crucial for capturing and detecting specific analytes.

4-Decylbenzene-1-diazonium and its analogues have been used to functionalize SERS substrates to create "long-life" robust sensors. researchgate.net The long, non-polar alkyl chain provides a lipophilic and hydrophobic character to the surface, which can be used to pre-concentrate non-polar analytes from a sample. researchgate.net For instance, SERS substrates functionalized with 4-dodecylbenzenediazonium have been successfully employed for the detection of polycyclic aromatic hydrocarbons (PAHs) in water samples. acs.org The hydrophobic layer created by the dodecyl chains effectively captures the non-polar PAH molecules, bringing them into close proximity with the SERS-active surface and enabling their sensitive detection. acs.org

| SERS Substrate | Functionalizing Agent | Analyte(s) | Limit of Detection (LOD) | Reference |

| Gold Nanostructures | 4-Decylbenzene-1-diazonium tetrafluoroborate (B81430) | General non-polar molecules | Not specified | researchgate.net |

| Not specified | 4-Dodecylbenzenediazonium tetrafluoroborate | Benzo[a]pyrene (BaP) | 0.026 mg L⁻¹ | acs.org |

| Not specified | 4-Dodecylbenzenediazonium tetrafluoroborate | Fluoranthene (FL) | 0.064 mg L⁻¹ | acs.org |

| Not specified | 4-Dodecylbenzenediazonium tetrafluoroborate | Naphthalene (NAP) | 3.94 mg L⁻¹ | acs.org |

Interactive Data Table: Performance of Diazonium-Functionalized SERS Sensors for Environmental Pollutants

Nanomaterials Functionalization

The functionalization of nanomaterials is a key step in unlocking their full potential in various applications. Attaching specific molecules to the surface of nanoparticles can alter their properties, such as solubility, stability, and reactivity, and can introduce new functionalities. Diazonium salts have proven to be highly effective for the covalent functionalization of a wide range of nanomaterials, including carbon nanotubes and gold nanostructures. acs.orgresearchgate.netconsensus.appspecialchem.com

The reaction of 4-Decylbenzene-1-diazonium with carbon nanotubes (CNTs) allows for the attachment of decylphenyl groups to the CNT sidewalls. This modification can improve the dispersion of CNTs in non-polar solvents and polymer matrices, which is a crucial step for the fabrication of high-performance nanocomposites. The covalent nature of the bond ensures a stable functionalization that is not easily reversed. researchgate.netconsensus.app

Similarly, the functionalization of gold nanostructures (GNS) with 4-Decylbenzene-1-diazonium has been demonstrated. researchgate.net This process involves the chemical grafting of decylphenyl layers onto the GNS surface, which can be used to create robust SERS sensors as discussed previously. researchgate.net The perpendicular orientation of the aromatic rings on the GNS surface, as suggested by SERS and XPS analyses, creates a well-defined and functional interface. researchgate.net

Carbon Nanotubes and Graphene Modification

The covalent functionalization of carbon nanotubes (CNTs) and graphene via aryl diazonium salts is a widely studied method for altering their physical and electronic properties. researchgate.netwangresearchgroup.org The process typically involves the transfer of an electron from the carbon nanomaterial to the diazonium cation. wangresearchgroup.org This transfer leads to the release of a nitrogen molecule (N₂) and the formation of a highly reactive aryl radical, which then forms a covalent bond with a carbon atom on the nanotube sidewall or graphene lattice. wangresearchgroup.orgacs.org This modification changes the hybridization of the carbon atom from sp² to sp³, altering the material's electronic structure. wangresearchgroup.org

The reaction of diazonium salts shows a high selectivity towards metallic single-walled carbon nanotubes (SWCNTs) over semiconducting ones. rsc.org This selectivity is attributed to the stronger binding of the aryl diazonium cations to the charged metallic SWCNT species. rsc.org The degree of functionalization can be significant, with estimates as high as one functional group for every 20 carbon atoms in the nanotube. acs.orgnih.gov

The attachment of long alkyl chains, such as the decyl group from 4-decylbenzene-1-diazonium, can significantly improve the solubility of carbon nanotubes in organic solvents. acs.orgnih.gov For instance, nanotubes derivatized with a 4-tert-butylbenzene moiety showed markedly improved solubility. acs.orgnih.gov This enhanced solubility is crucial for solution-based processing and the fabrication of composite materials. wangresearchgroup.org

In the case of graphene, functionalization with aryl diazonium salts can modulate its electronic properties by changing doping levels and opening an electronic bandgap. wangresearchgroup.orgacs.org The reaction conditions can be controlled to achieve varying degrees of chemical modification, which in turn influences the material's conductivity. wangresearchgroup.orgacs.org While low levels of functionalization can decrease conductivity due to increased scattering, higher levels can increase carrier density. acs.org The long alkyl chain of 4-decylbenzene-1-diazonium can be used to introduce hydrophobic properties to the graphene surface, making it compatible with non-polar matrices for composite applications.

| Application Area | Modifying Agent | Key Research Finding | Reference |

| Carbon Nanotube Solubilization | 4-tert-butylbenzene diazonium salt | Significantly improved solubility in organic solvents. | acs.orgacs.orgnih.gov |

| Selective Functionalization of SWCNTs | Aryl diazonium salts | The reaction proceeds with high selectivity towards metallic carbon nanotube species. | rsc.org |

| Graphene Electronic Modification | 4-nitrobenzene diazonium tetrafluoroborate | Functionalization can open a bandgap and change the doping level of graphene. | wangresearchgroup.orgacs.org |

| Graphene Composite Fabrication | Aryl diazonium salts | Chemical modification allows for the integration of graphene into polymer matrices. | wangresearchgroup.org |

Plasmonic Nanoparticle Surface Engineering

4-Decylbenzene-1-diazonium is utilized in the surface engineering of plasmonic nanoparticles, particularly those made of gold. acs.orgifremer.fr The functionalization of these nanoparticles is crucial for their stability, biocompatibility, and integration into sensing devices. The grafting process involves the reduction of the diazonium salt onto the nanoparticle surface, which can be achieved through chemical, electrochemical, or plasmon-mediated methods. mdpi.comchemrxiv.org

Research has demonstrated the effective chemical grafting of 4-decylbenzene-1-diazonium tetrafluoroborate onto gold nanostructures (GNS). acs.orgifremer.fr The long, non-polar decyl chain imparts a lipophilic and hydrophobic character to the nanoparticle surface. ifremer.fr This property is particularly useful for pre-concentrating non-polar analyte molecules in sensing applications. ifremer.fr

Characterization techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the covalent attachment of the decylphenyl group to the gold surface. acs.org SERS analysis suggests a perpendicular orientation of the aromatic rings on the gold nanostructures. acs.org XPS studies indicate that the grafting mechanism can proceed via an azophenyl radical pathway, resulting in a covalent Au-N bond at the interface. acs.org

A more recent and innovative approach utilizes the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles themselves to drive the grafting reaction. chemrxiv.org In this plasmon-mediated method, irradiating the colloidal gold nanoparticles with a laser at their resonance frequency generates "hot" electrons and localized photothermal effects. chemrxiv.org These effects efficiently reduce the diazonium salt and graft the aryl group onto the nanoparticle surface without the need for external chemical reducing agents. chemrxiv.org This technique offers a rapid and clean method for creating stable, densely packed organic shells on plasmonic nanoparticles. chemrxiv.org

| Nanoparticle | Functionalizing Agent | Purpose of Functionalization | Key Finding | Reference |

| Gold Nanostructures (GNS) | 4-Decylbenzene-1-diazonium tetrafluoroborate | Introduce hydrophobic character for pre-concentration of non-polar molecules. | Grafting confirmed via SERS and XPS, with evidence for a covalent Au-N bond. | acs.orgifremer.fr |

| Colloidal Gold Nanoparticles (AuNPs) | Calix wangresearchgroup.orgarene-based tetra-diazonium salts | Create densely packed, highly stable organic shells. | Plasmon-mediated grafting under laser irradiation is a fast and efficient method. | chemrxiv.org |

| Cerium Oxide Nanoparticles | 4-n-butylbenzenediazonium | Increase hydrophobicity for better compatibility with electrolytic solutions. | Water contact angle increased from 34° to 125° with increasing alkyl chain length. | mdpi.com |

Organic Electronics and Device Fabrication

The modification of electrode surfaces is a critical step in the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and sensors. Aryl diazonium salts provide a robust method for covalently attaching organic layers to conductive and semiconductive surfaces, thereby tuning the electronic properties of the electrode-organic interface. researchgate.netrsc.org This surface modification can improve charge injection/extraction, enhance device stability, and introduce new sensing functionalities. researchgate.net

The electrochemical reduction of diazonium salts on an electrode surface generates aryl radicals that bind covalently to it. researchgate.netmdpi.com This process can be used to create well-defined monolayers or thicker polymer films, depending on the reaction conditions. mdpi.com The use of 4-decylbenzene-1-diazonium allows for the formation of a hydrophobic, insulating layer on an electrode. The long alkyl chain can influence the molecular packing and orientation of the grafted layer, which in turn affects the performance of the electronic device.